Benchmarked In Vivo Potency: EC50 Ranks Among Top 15 from Library of 1,400 Lipidoids
In a systematic in vivo screen of ~100 lead lipidoids (selected from a library of 1,400), 304O13 was one of only 15 compounds to induce high-level Factor VII knockdown in mice at a 5 mg/kg siRNA dose [1]. Its in vivo potency, quantified by EC50, positions it within the top-tier of this extensive screening effort [1][2].
| Evidence Dimension | In vivo siRNA delivery potency (EC50) |
|---|---|
| Target Compound Data | Qualifies as a top performer out of 1,400 initial lipidoids and ~100 tested in vivo |
| Comparator Or Baseline | Range of EC50 values for the top 15 lipidoids: 0.05 to 1.5 mg/kg |
| Quantified Difference | 304O13 falls within the range of 0.05 to 1.5 mg/kg, representing the most potent subset of a 1,400-compound library [1]. |
| Conditions | In vivo murine model (IV administration); Factor VII silencing assay; 5 mg/kg siRNA dose; standard LNP formulation. |
Why This Matters
For procurement, this ensures that 304O13 is not just another lipidoid but is a member of an elite, empirically validated group with high probability of in vivo success, reducing the risk of failed experiments.
- [1] Whitehead, K. A.; Dorkin, J. R.; Vegas, A. J.; Chang, P. H.; Veiseh, O.; Matthews, J.; Fenton, O. S.; Zhang, Y.; Olejnik, K. T.; Yesilyurt, V.; et al. Degradable Lipid Nanoparticles with Predictable In Vivo siRNA Delivery Activity. Nat. Commun. 2014, 5, 4277. View Source
- [2] Whitehead, K. A.; et al. Figure 3: In vivo siRNA delivery activity of lipidoid nanoparticles. Nat. Commun. 2014, 5, 4277. View Source
